(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride
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Overview
Description
(1R,3s,5S)-7,7-difluorobicyclo[331]nonan-3-amine hydrochloride is a bicyclic amine compound characterized by the presence of two fluorine atoms and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable bicyclic precursor.
Fluorination: Introduction of fluorine atoms into the bicyclic structure using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amine Introduction: Conversion of the intermediate to the amine derivative through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the bicyclic structure can lead to the formation of more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Properties
CAS No. |
2503155-79-9 |
---|---|
Molecular Formula |
C9H16ClF2N |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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